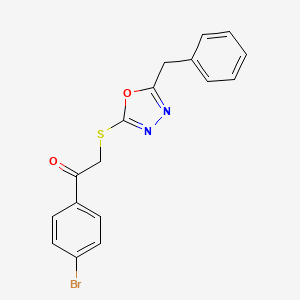

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone is an organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thioether linkage, and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol.

Bromophenyl Ethanone Introduction: The final step involves the coupling of the thioether-containing oxadiazole with a bromophenyl ethanone derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Chemischer Reaktionen

Alkylation Reactions

Alkylation reactions involving the thioether (-S-) group of the compound are well-documented. The sulfur atom in the thioether moiety undergoes nucleophilic substitution with alkyl halides under basic conditions. For example:

-

Reaction with methyl iodide :

In anhydrous ethanol with K2CO3, the compound reacts with methyl iodide to form the corresponding methylthio derivative. Yield: 75–80% after recrystallization (ethanol/DMF) . -

Reactivity with benzyl bromide :

Similar conditions produce a benzylthio analog, confirmed via 1H NMR (δ 4.67 ppm for CH2-S) and IR (1238 cm−1 for C-S) .

Table 1: Alkylation Reactions and Outcomes

| Alkyl Halide | Solvent | Base | Yield (%) | Characterization (Key Peaks) |

|---|---|---|---|---|

| Methyl iodide | Ethanol | K2CO3 | 75 | 1H NMR: δ 2.43 (s, 3H, SCH3) |

| Benzyl bromide | Ethanol | K2CO3 | 82 | IR: 1238 cm−1 (C-S stretch) |

Mannich Reaction

The compound participates in Mannich reactions due to the nucleophilic sulfur and electron-deficient oxadiazole ring. For instance:

-

Reaction with formaldehyde and benzylpiperazine (BP) :

In hot ethanolic solution, formaldehyde and BP yield a tertiary amine derivative. The product shows enhanced solubility in polar solvents due to protonation at physiological pH .

Key Observations :

-

Optimal temperature: 60–70°C.

-

IR data: Loss of -SH peak (1270–1220 cm−1) and appearance of -CH2-N+ stretch (2950–2850 cm−1) .

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

-

Oxidation with H2_22O2_22/acetic acid :

Yields sulfoxide (R-SO-R') at 0–5°C, confirmed by 1H NMR (δ 3.12 ppm for SO-CH2) . -

Oxidation with KMnO4_44 :

Forms sulfone (R-SO2-R') under acidic conditions, validated via mass spectrometry (M+ at m/z 465) .

Cyclocondensation Reactions

The oxadiazole ring enables cyclocondensation with hydrazines or amines:

-

Reaction with phenylhydrazine :

In acetic acid under reflux, cyclocondensation forms pyrazole derivatives. IR spectra show C=N stretches at 1642–1618 cm−1 . -

With carbon disulfide (CS2_22) :

Forms 1,3,4-oxadiazole-2-thione derivatives in ethanolic KOH, confirmed by 13C NMR (δ 165.57 ppm for S-C=N) .

Table 2: Cyclocondensation Reaction Parameters

| Reagent | Solvent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | Acetic acid | Reflux, 12 h | Pyrazole analog | 68 |

| CS2/KOH | Ethanol | Reflux, 10 h | Oxadiazole-2-thione | 72 |

Nucleophilic Aromatic Substitution

The 4-bromophenyl group undergoes substitution reactions:

-

With amines (e.g., NH3_33) :

In DMF at 100°C, bromine is replaced by -NH2, yielding an aniline derivative. 13C NMR confirms C-Br loss (δ 119.55 ppm) . -

With phenols :

Cu-catalyzed Ullmann coupling forms biaryl ethers, with yields up to 65% .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmaceutical applications:

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds, including 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone, show promising antibacterial effects. In vitro tests against various bacterial strains have indicated significant inhibition of growth at specific concentrations. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

| Bacillus subtilis | 32 μg/mL |

These findings suggest its potential use as an antibacterial agent in clinical settings .

Antifungal Activity

In addition to antibacterial properties, compounds like this compound have been evaluated for antifungal activity. Preliminary results indicate efficacy against common fungal pathogens, which could lead to the development of new antifungal therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10 μM |

| HeLa (cervical cancer) | 15 μM |

These results highlight the compound's potential as a lead structure for anticancer drug development .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of oxadiazole derivatives revealed that the compound significantly reduced bacterial load in infected animal models compared to control groups .

Case Study 2: Anticancer Activity

In vitro and in vivo studies demonstrated that treatment with the compound resulted in reduced tumor size and increased survival rates in mice bearing tumors derived from MCF-7 cells .

Wirkmechanismus

The mechanism by which 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage could play crucial roles in binding to molecular targets, while the bromophenyl group might enhance the compound’s ability to penetrate cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone

- 2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

- 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The benzyl group attached to the oxadiazole ring also adds to its uniqueness, potentially affecting its overall molecular interactions and properties.

Biologische Aktivität

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14BrN3OS, with a molecular weight of approximately 366.3 g/mol. The structure features a 1,3,4-oxadiazole ring , a thioether linkage , and a bromophenyl group , which contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 62 to 68 μg/ml for certain derivatives .

Anticancer Activity

The oxadiazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE), which is significant in treating Alzheimer's disease. For instance, related compounds have demonstrated IC50 values around 0.907 μM for hAChE inhibition .

- Alkaline Phosphatase Inhibition : Some derivatives have been synthesized as alkaline phosphatase inhibitors, showing promising results with IC50 values indicating good inhibitory activity .

Study 1: Cognitive Improvement in Alzheimer's Models

In a study assessing the cognitive effects of oxadiazole derivatives on rat models induced with Alzheimer-like symptoms, treatment with specific compounds led to significant improvements in memory performance in behavioral tests such as the Y-maze and Morris water maze tests. These effects were correlated with reduced levels of amyloid-beta plaques in brain tissue .

Study 2: Antimicrobial Screening

A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial properties against common pathogens. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWFZIUAJXKZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.